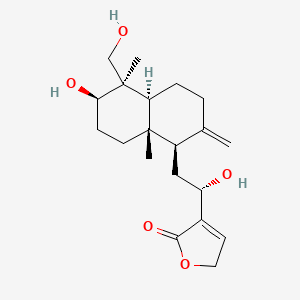

14-Deoxy-12-hydroxyandrographolide

説明

Contextual Significance and Natural Origin of Andrographis Diterpenoids

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal plant with a long history of use in traditional medicine systems across Asia, including India, China, and Thailand. scirp.orgnih.gov It is renowned for its bitter taste, which is attributed to a class of compounds known as diterpenoids. researchgate.net These phytochemicals are the primary bioactive constituents responsible for the plant's therapeutic properties. nih.gov The aerial parts and roots of A. paniculata are utilized for extracting these active principles, and the chemical composition can vary depending on geographical location, harvest time, and processing methods. nih.gov

The major and most studied diterpenoid from A. paniculata is andrographolide (B1667393). scirp.orgmdpi.com However, the plant is a rich source of various other diterpenoids, including 14-Deoxy-12-hydroxyandrographolide. medchemexpress.com This compound is a labdane-type diterpene isolated from the leaves of Andrographis paniculata. medchemexpress.com The genus Andrographis is notable for producing these diterpenoids, which have garnered significant scientific interest for their diverse pharmacological activities. nih.govmdpi.com

Historical Trajectory and Current Research Landscape of this compound

Research into the chemical constituents of Andrographis paniculata has led to the isolation and identification of numerous diterpenoids over the years. nih.gov While andrographolide has been the primary focus of many studies, its analogues, including this compound, are increasingly being investigated for their own unique biological properties.

Early studies on the phytochemistry of A. paniculata laid the groundwork for the isolation of less abundant diterpenoids. A new diterpene, identified as this compound, was isolated from the leaves of the plant, and its structure was elucidated using spectroscopic methods. medchemexpress.com

Current research has begun to explore the metabolic fate of andrographolide, identifying this compound as a metabolite. One study characterized and synthesized this compound after oral administration of andrographolide in rats. nih.gov A sensitive UPLC-ESI/MS method was developed to quantify both andrographolide and this compound in rat serum, revealing significant differences in their pharmacokinetic profiles. nih.gov The area under the curve (AUC) for this compound was found to be substantially higher than that of andrographolide, indicating a different distribution and elimination pattern. nih.gov

The synthesis of derivatives of this compound is also an active area of research. researchgate.net These synthetic efforts aim to create novel compounds with potentially enhanced or more specific biological activities.

Unmet Research Needs and Future Perspectives for Diterpenoid Investigation

Despite the growing body of research, there are still significant gaps in our understanding of this compound and other Andrographis diterpenoids. While the anti-inflammatory and other biological activities of major compounds like andrographolide are well-documented, the specific pharmacological profile of this compound remains less explored. mdpi.comnih.gov

Future research should focus on several key areas:

Comprehensive Pharmacological Profiling: A thorough investigation of the biological activities of this compound is needed. This includes, but is not limited to, its potential anti-inflammatory, antioxidant, immunomodulatory, and anticancer effects. mdpi.com

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its effects is crucial. This will provide a deeper understanding of its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional derivatives of this compound will help to identify the key structural features responsible for its activity and guide the development of more potent and selective compounds. researchgate.netnih.gov

In-depth Pharmacokinetic and Metabolic Studies: Further research is required to fully understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different preclinical models and eventually in humans. nih.gov

The investigation of Andrographis diterpenoids, including this compound, holds considerable promise for the discovery of new therapeutic agents. A more focused and comprehensive research approach will be essential to unlock their full potential.

特性

IUPAC Name |

4-[(1S)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNSSJNIXVKMK-XWIHJEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C[C@@H](C3=CCOC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Biosynthesis, and Advanced Production Methodologies

Identification of Plant Sources and Distribution Patterns

14-Deoxy-12-hydroxyandrographolide is a phytochemical primarily isolated from Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family. nih.govmedchemexpress.comchemicalbook.com This compound is found within the leaves and aerial parts of the plant. medchemexpress.comniscpr.res.in

Andrographis paniculata, commonly known as "King of Bitters" or Kalmegh, has a wide distribution. It is native to the tropical regions of India and Southeast Asia. nih.gov Its cultivation and natural growth extend to various other regions, including Pakistan, Sri Lanka, and the West Indies. niscpr.res.inunina.it In China, it is extensively cultivated in provinces such as Guangdong, Fujian, and Hainan. nih.gov The plant is a key herb in traditional medicinal systems in the regions where it grows. unina.it

Table 1: Natural Source and Distribution of this compound

| Parameter | Description |

| Primary Plant Source | Andrographis paniculata (Burm. f.) Nees nih.gov |

| Plant Family | Acanthaceae niscpr.res.innih.gov |

| Plant Parts Containing the Compound | Leaves, Aerial Parts medchemexpress.comniscpr.res.in |

| Native Distribution | Tropical areas of India and Southeast Asia nih.govunina.it |

| Other Regions of Growth/Cultivation | Pakistan, Sri Lanka, West Indies, China (Guangdong, Fujian, Hainan) niscpr.res.innih.gov |

Elucidation of Biosynthetic Pathways and Key Enzymatic Steps for Labdane (B1241275) Diterpenoids

The biosynthesis of this compound is part of the broader pathway for labdane-related diterpenoids, of which andrographolide (B1667393) is a principal member. nih.govresearchgate.net The synthesis originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP itself is produced through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.gov

The key steps in the formation of the labdane skeleton and subsequent derivatives are as follows:

Diterpene Cyclization : The pathway begins when GGPP is converted into ent-copalyl diphosphate (B83284) (ent-CPP). This cyclization is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). researchgate.net

Structural Modification : The subsequent synthesis involves a series of oxidation processes, which are largely mediated by Cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes are responsible for enhancing the hydrophilicity of substrates by introducing oxygen atoms. nih.gov

Hydroxylation and Ring Formation : In the biosynthesis of andrographolide, key modification steps include hydroxylations at positions C3, C14, and C19, as well as the formation of the characteristic lactone ring. nih.gov Specific enzymes from the CYP72 clan have been identified in A. paniculata that catalyze crucial steps like C14 hydroxylation and C3 oxidation, which are vital for forming andrographolide derivatives. nih.gov

This compound is a naturally occurring derivative within this biosynthetic network. niscpr.res.in Its structure, lacking a hydroxyl group at the C14 position but possessing one at the C12 position relative to other andrographolides, points to the complex and varied enzymatic modifications that occur within the plant. It has also been identified as a phase I metabolite of andrographolide in rat studies, suggesting it can be formed through metabolic conversion of the parent compound. nih.govresearchgate.net

Table 2: Key Stages in Labdane Diterpenoid Biosynthesis in Andrographis paniculata

| Stage | Precursor(s) | Key Enzyme(s) | Product(s) |

| Precursor Synthesis | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Various enzymes of MEP/MVA pathways | Geranylgeranyl pyrophosphate (GGPP) nih.gov |

| Skeleton Formation | Geranylgeranyl pyrophosphate (GGPP) | ent-Copalyl diphosphate synthase (CPS) researchgate.net | ent-Copalyl diphosphate (ent-CPP) researchgate.net |

| Oxidative Modifications | ent-Labdane skeleton | Cytochrome P450 monooxygenases (CYPs), particularly CYP72 family nih.govnih.gov | Andrographolide and its derivatives (e.g., this compound) niscpr.res.innih.gov |

Strategies for Enhanced Production in Research Contexts

To meet research and potential commercial demands, various strategies are being explored to enhance the production of andrographolides, including this compound. These methods leverage biotechnology to manipulate the plant's natural production capabilities.

Elicitation : The application of elicitors, which are compounds that trigger defense responses in plants, has been shown to boost secondary metabolite production. For instance, treating A. paniculata seedlings with methyl jasmonate (MeJA) resulted in a significant enhancement of andrographolide accumulation, reaching levels approximately 10 times greater than in control groups. nih.gov

Plant Tissue Culture : In vitro techniques offer a controlled environment for producing valuable plant compounds. Research into the callus and cell suspension cultures of A. paniculata is ongoing. researchgate.net Studies have investigated the effects of plant growth regulators, such as 1-naphthaleneacetic acid (NAA), on the growth and andrographolide content in these cultures. researchgate.net

Metabolic Engineering and Genetic Improvement : Advances in genomics and molecular biology provide tools for targeted genetic improvement. By identifying and characterizing key genes in the biosynthetic pathway, such as the terpene synthases (TPS) and CYP450s, researchers can devise strategies to engineer the pathway for higher yields. nih.govnih.gov This represents a cutting-edge approach to optimizing the production of specific diterpenoids. researchgate.netresearchgate.net

Co-culturing with Endophytes : The use of endophytic fungi, which live symbiotically within plants, is being investigated as a novel method to improve the yield and quality of medicinal compounds from host plants like A. paniculata. researchgate.net

These research-focused strategies are crucial for overcoming the limitations of relying solely on agricultural cultivation for the supply of complex phytochemicals. researchgate.net

Chemical Synthesis, Derivatization, and Structural Modification Strategies

Semisynthetic Approaches from Natural Precursors (e.g., andrographolide)

The most prevalent and practical route to 14-deoxy-12-hydroxyandrographolide and its derivatives begins with andrographolide (B1667393), the major diterpenoid lactone isolated in large quantities from the plant Andrographis paniculata. publish.csiro.auresearchgate.net This natural product serves as a readily available and structurally complex starting material, making semisynthesis a more efficient strategy than building the molecule from the ground up. wikipedia.org

The synthesis of the parent compound, this compound, involves strategic modifications of andrographolide. nih.gov A key step in many synthetic pathways is the removal of the hydroxyl group at the C-14 position of andrographolide. nih.gov This dehydroxylation can lead to the formation of a more stable conjugated diene system. nih.gov For instance, a series of 14-deoxy-11,12-didehydroandrographolide (B31429) analogues were successfully synthesized from naturally occurring andrographolide. wikipedia.orgnih.gov The general approach involves leveraging the inherent reactivity of the functional groups on the andrographolide scaffold, such as its three hydroxyl groups at positions C-3, C-14, and C-19, to introduce new functionalities and create a diverse library of related compounds. publish.csiro.au

De Novo Chemical Synthesis Methodologies for the Core Scaffold

While semisynthesis from the abundant natural precursor andrographolide is the dominant approach, the de novo total synthesis of the andrographolide scaffold has been successfully accomplished. These routes are significantly more complex and less common. One notable enantioselective total synthesis of andrographolide was achieved in 14 steps for the longest linear sequence. This was reported to be a more concise pathway than a previously established total synthesis.

Key transformations in this synthetic route included an iridium-catalyzed carbonyl reductive coupling to construct the quaternary carbon stereocenter at C-4, a diastereoselective alkene reduction to form the characteristic trans-decalin ring system, and a carbonylative lactonization to install the α-alkylidene-γ-butyrolactone moiety. wikipedia.org The complexity and length of such syntheses underscore the value of andrographolide as a natural starting material, making de novo methods more of an academic achievement than a practical source for derivatization.

Rational Design and Synthesis of this compound Analogues

The rational design of analogues focuses on targeted modifications of the this compound scaffold to explore structure-activity relationships. These modifications are typically centered on the molecule's reactive hydroxyl groups and other specific positions on the diterpenoid core.

The hydroxyl groups at the C-3 and C-19 positions are common targets for chemical modification. Protecting these groups or converting them into other functionalities is a key strategy in the synthesis of analogues.

Silylation: The hydroxyl groups can be converted to silyl (B83357) ethers. For example, the C-19 hydroxyl has been selectively protected using reagents like tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), triisopropylsilyl chloride (TIPSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of pyridine. publish.csiro.auwikipedia.orgnih.gov

Tritylation: The bulky triphenylmethyl (trityl) group can be introduced, typically at the C-19 position, using triphenylmethyl chloride (TrCl) and pyridine. publish.csiro.aunih.gov

Acetylation: Acetyl groups can be added to the C-3 and C-19 hydroxyls through reactions with acetic anhydride (B1165640). publish.csiro.aunih.gov For instance, heating this compound in acetic anhydride can yield the 3,12,19-triacetylated product. nih.gov

Acetal Formation: The C-3 and C-19 hydroxyls can be simultaneously protected by forming an acetal, such as an isopropylidene ketal. This is achieved by reacting the parent compound with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). nih.gov This strategy allows for selective reactions at the remaining C-12 hydroxyl.

Esterification: The formation of esters at the C-3 and C-19 positions is another widely used modification to create diverse analogues.

The C-12 position is a critical site for introducing diversity into the andrographolide framework. The introduction of a hydroxyl group at C-12 is a defining feature of the title compound, and this position can be further functionalized. researchgate.net Research has shown that introducing various substituents at the C-12 position of 14-deoxy-andrographolide derivatives can significantly influence their biological profile. researchgate.net

A variety of functional groups have been successfully introduced at this position, including:

Alkyl amines and benzyl (B1604629) amines researchgate.net

Phenyl thio groups researchgate.net

Substituted aryl amines researchgate.net

Dithiocarbamate moieties, which can be synthesized in a one-pot reaction from the natural andrographolide scaffold. researchgate.net

Sulfonamide-related structures, such as sulfamoyl-phenylamino moieties, have also been incorporated.

One of the most potent reported compounds, 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide, highlights the importance of modifications at the C-3, C-19, and C-12 positions in conjunction.

Stereochemistry plays a crucial role in the synthesis and activity of andrographolide analogues. When starting from the natural precursor, the inherent stereochemistry of the core scaffold is typically maintained. publish.csiro.au However, certain reactions can introduce new chiral centers, leading to the formation of stereoisomers. For example, sulfonation reactions can be non-selective and increase the number of chiral centers, resulting in complex mixtures.

The stereochemistry at the C-14 position has also been shown to influence the biological activity of the resulting compounds. The precise three-dimensional arrangement of the atoms is a key determinant of how the molecule interacts with biological targets, making stereochemical control a critical consideration in the design and synthesis of potent analogues.

Beyond the primary hydroxyl groups, other sites on the andrographolide scaffold are targets for structural alteration.

C-14 Hydroxyl Removal: The removal of the hydroxyl group at C-14 is a foundational modification in the synthesis of many analogues, including 14-deoxy-11,12-didehydroandrographolide. wikipedia.orgnih.gov This transformation often involves dehydration and is crucial for creating derivatives with altered chemical properties. nih.gov

C-8/C-17 Epoxidation: The exocyclic double bond between C-8 and C-17 is another reactive site. This double bond can be converted to an epoxide, a modification that has been shown to be important for the activity of some analogues. For example, 8,17-epoxy andrographolide derivatives have been synthesized and studied. nih.gov

These targeted alterations, combined with modifications at the hydroxyl and C-12 positions, provide chemists with a versatile toolkit for generating a vast array of structurally diverse this compound analogues.

Preclinical Pharmacological and Biological Activities: Mechanistic Investigations

Anti-inflammatory Mechanisms and Immunomodulatory Modalities

Research into 14-Deoxy-12-hydroxyandrographolide and its close structural analogs has uncovered potent anti-inflammatory and immunomodulatory properties. These activities are attributed to the compound's ability to intervene in key inflammatory cascades at a molecular level. The parent compound, andrographolide (B1667393), is noted for having strong anti-inflammatory and anticancer effects, often more potent than its derivatives like 4-deoxy-11,12-didehydroandrographolide and 14-deoxyandrographolide mdpi.com. The anti-inflammatory effects of andrographolide and its derivatives are primarily linked to the inhibition of the transcription factor NF-κB phcogrev.com.

A central mechanism for the anti-inflammatory action of andrographolide derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on this compound are limited, extensive research on the closely related analog, 14-deoxy-11,12-didehydroandrographolide (B31429), provides significant insight. This analog has been shown to effectively inhibit NF-κB activation medchemexpress.comabmole.com.

In a mouse model of allergic asthma, 14-deoxy-11,12-didehydroandrographolide was found to block the nuclear translocation of the p65 subunit of NF-κB as well as its DNA-binding activity in lung tissue. This inhibitory effect was also observed in human lung epithelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) nih.gov. The inhibition of NF-κB is a critical event, as this transcription factor is responsible for regulating the expression of numerous pro-inflammatory genes phcogrev.comnih.gov.

Consistent with its role as an NF-κB inhibitor, this compound and its analogs effectively suppress the production of key pro-inflammatory cytokines. A study evaluating a series of andrographolide derivatives found that compounds possessing the 12-hydroxy-14-dehydroandrographolide structure demonstrated superior inhibitory activity against the secretion of TNF-α and Interleukin-6 (IL-6) in mouse macrophages compared to other structures like isoandrographolide nih.govresearchgate.net.

Furthermore, the related compound 14-deoxy-11,12-didehydroandrographolide has been shown to reduce levels of TNF-α and Interleukin-1β (IL-1β) in animal models of steatohepatitis mdpi.com. In inflammation models involving stimulated astrocytes, this same analog reduced the secretion of TNF-α, IL-6, and IL-1 nih.gov.

| Compound Structure | Cell Model | Inhibited Cytokines | Reference |

|---|---|---|---|

| 12-hydroxy-14-dehydroandrographolide | Mouse Macrophages | TNF-α, IL-6 | nih.govresearchgate.net |

| 14-deoxy-11,12-didehydroandrographolide | Stimulated Astrocytes | TNF-α, IL-6, IL-1 | nih.gov |

| 14-deoxy-11,12-didehydroandrographolide | Mouse Model of Allergic Asthma | IL-4, IL-5, IL-13 | nih.gov |

| 14-deoxy-11,12-didehydroandrographolide | Mouse Model of Steatohepatitis | TNF-α, IL-1β | mdpi.com |

The primary molecular target identified for the anti-inflammatory activity of this class of compounds is the NF-κB transcription factor phcogrev.comnih.gov. By inhibiting its activation, these diterpenoids prevent the downstream expression of a host of inflammatory mediators.

Preclinical investigations have utilized various cellular and animal models to elucidate these mechanisms:

Cellular Models:

Mouse Macrophages: Used to demonstrate the inhibition of TNF-α and IL-6 production nih.govresearchgate.net.

Human Lung Epithelial Cells (A549, BEAS-2B): Employed to show the blockade of TNF-α-stimulated NF-κB p65 nuclear translocation nih.gov.

Primary Astrocytes: Utilized to reveal the suppression of pro-inflammatory cytokine secretion and oxidative stress nih.gov.

Animal Models:

Mouse Model of Allergic Asthma: This model showed that 14-deoxy-11,12-didehydroandrographolide could reduce airway eosinophilia, mucus production, mast cell degranulation, and levels of pro-inflammatory cytokines nih.gov.

Mouse Model of Steatohepatitis: In mice fed a high-fat and high-cholesterol diet, 14-deoxy-11,12-didehydroandrographolide lowered hepatic inflammation and markers like TNF-α mdpi.comnih.gov.

While specific data on this compound is not available, studies on the closely related 14-deoxy-11,12-didehydroandrographolide have shown significant effects on neuroinflammation. In studies using cultured primary astrocytes, this analog was found to effectively ameliorate pro-inflammatory reactions nih.gov. When astrocytes were stimulated with TNF-α, treatment with 14-deoxy-11,12-didehydroandrographolide led to a reduction in the secretion of pro-inflammatory cytokines (IL-1, IL-6, and TNF-α), a decrease in reactive oxygen species (ROS), and reduced production of chondroitin sulfate (B86663) proteoglycan (CSPG), a molecule associated with glial scarring nih.gov.

Antineoplastic and Apoptotic Mechanisms in Preclinical Models

Synthetic analogs of this compound have demonstrated significant anticancer properties in preclinical evaluations mahidol.ac.thresearchgate.net. Research has focused on modifying the andrographolide scaffold to enhance cytotoxic activity against various cancer cell lines.

A key mechanism underlying the antineoplastic activity of andrographolide and its derivatives is the induction of cell cycle arrest, which halts the proliferation of cancer cells and can lead to apoptosis nih.gov.

Studies on synthetic analogs of this compound report potent cytotoxicological properties against a panel of cancer cell lines mahidol.ac.thresearchgate.net. One particular analog, designated 2j, exhibited a 6 to 35-fold greater potency than the parent compound and the established anticancer agent ellipticine on several tested cell lines mahidol.ac.th. Further research into 12-substituted-14-deoxyandrographolide derivatives highlights that modifications at this position are crucial for cytotoxic activity nih.govnih.gov.

While the precise cell cycle effects of this compound itself are not yet fully detailed, related derivatives have been shown to induce cell cycle arrest. For instance, certain 12-amino-14-deoxyandrographolide analogs cause cell cycle arrest at the G2/M phase researchgate.net. Similarly, the parent compound, andrographolide, has been observed to induce S phase arrest or G2/M phase arrest in different breast cancer cell lines nih.gov. The significant cytotoxic activity reported for analogs of this compound suggests that interference with cell cycle progression is a probable and critical component of its antineoplastic mechanism mahidol.ac.thresearchgate.netnih.gov.

| Parameter | Description | Reference |

|---|---|---|

| Compound | Analog 2j (a synthetic derivative of this compound) | mahidol.ac.th |

| Relative Potency | 6–35 times more potent than the parent compound. | mahidol.ac.th |

| Comparison | Showed greater potency than the anticancer drug ellipticine on most tested cancer cell lines (exception: LU-1). | mahidol.ac.th |

Apoptotic Pathway Activation and Protein Modulation

Research into the apoptotic effects of andrographolide derivatives highlights their ability to modulate key proteins in programmed cell death pathways. A derivative, 12-N-substituted-14-deoxyandrographolide (specifically compound 4d), was found to significantly elevate the expression of p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2 in HepG2 (liver cancer) cells. researchgate.net This modulation suggests that the compound's antitumor effect is mediated through a p53-dependent apoptotic pathway. researchgate.net

In studies involving the related compound 14-deoxy-11,12-didehydroandrographolide (also known as AND2), treatment of human promonocytic leukemia (THP-1) cells led to a notable variation in procaspase-3 expression over time. nih.gov Procaspase-3 is the inactive precursor of caspase-3, a critical executioner caspase in the apoptotic cascade. illinois.edu In AND2-treated THP-1 cells, procaspase-3 expression peaked at 32 hours and was significantly reduced by 48 hours, although cleavage into active caspase-3 was not observed. nih.gov Another study on this analog in U937 leukemic cells demonstrated that it induced apoptosis through the elevated activation of caspase-3 and caspase-9. phcog.com This suggests that while the compound engages the apoptotic machinery, its precise mechanism may vary between cell types or require co-factors for full execution. nih.govphcog.com

The modulation of the Bax/Bcl-2 ratio is a critical determinant in mitochondrial-mediated apoptosis. nih.govnih.govmdpi.com The upregulation of Bax and downregulation of Bcl-2, as seen with andrographolide analogs, shifts the cellular balance towards apoptosis, making these compounds promising candidates for cancer therapy. researchgate.net

Anti-proliferative Effects in Diverse Cancer Cell Lines

The anti-proliferative potential of this compound and its analogs has been demonstrated across a wide range of cancer cell lines.

Leukemia: The analog 14-deoxy-11,12-didehydroandrographolide (AND2) has shown particularly potent cytotoxicity against human promonocytic leukemia (THP-1) and Jurkat cells, exhibiting lower IC50 values compared to adherent cancer cell lines. nih.gov Another study confirmed the potent activity of this compound against U937 leukemic cells, with an IC50 value of 13 μM. phcog.com Derivatives of 14-deoxy-11,12-didehydroandrographolide also displayed selective anticancer activity against the K562 leukemia cell line. mdpi.com

Colon, Breast, Lung, and Prostate Carcinoma: Synthetic analogs of this compound have been evaluated against various cancer cell lines, including P-388 (murine leukemia), KB (oral carcinoma), COL-2 (colon), MCF-7 (breast), LU-1 (lung), and ASK (breast). researchgate.net The introduction of a hydroxyl group at the C12 position was found to significantly improve the cytotoxic activity of these analogs. researchgate.net

Further studies on derivatives of the related compound 14-deoxy-11,12-didehydroandrographolide have shown significant cytotoxic activity. buu.ac.th For instance, C3 and C19 diesters of this compound were active against lung (A549), prostate (DU145), and oral (KB) cancer cells. mdpi.com A potent derivative, 12-dithiocarbamate-14-deoxyandrographolide, demonstrated anticancer effects on nine different types of cancer cells, with notable activity against MCF-7 human breast cancer cells. nih.gov Additionally, synthesized analogs of 14-deoxy-11,12-didehydroandrographolide exhibited potent cytotoxicity against cholangiocarcinoma (bile duct cancer) cell lines KKU-M213 and KKU-100. buu.ac.thnih.gov

The table below summarizes the cytotoxic activities of selected analogs.

| Compound/Analog | Cancer Cell Line | Activity Metric | Result |

| 14-deoxy-11,12-didehydroandrographolide (AND2) | THP-1 (Leukemia) | IC50 | Potent cytotoxicity nih.gov |

| 14-deoxy-11,12-didehydroandrographolide | U937 (Leukemia) | IC50 | 13 μM phcog.com |

| 14-deoxy-11,12-didehydroandrographolide Analog 5a | KKU-M213 (Cholangiocarcinoma) | ED50 | 3.37 μM buu.ac.thnih.gov |

| 14-deoxy-11,12-didehydroandrographolide Analog 5a | KKU-100 (Cholangiocarcinoma) | ED50 | 2.93 μM buu.ac.thnih.gov |

| 14-deoxy-11,12-didehydroandrographolide Analog 5b | KKU-M213 (Cholangiocarcinoma) | ED50 | 3.08 μM buu.ac.thnih.gov |

| 14-deoxy-11,12-didehydroandrographolide Analog 5b | KKU-100 (Cholangiocarcinoma) | ED50 | 3.27 μM buu.ac.thnih.gov |

| 12-N-substituted-14-deoxyandrographolide (Cmpd 4d) | HepG2 (Liver Carcinoma) | In vitro/In vivo | Remarkable antitumor effect researchgate.net |

Molecular Target Identification and Ligand-Receptor Interactions

While research is ongoing to fully elucidate the molecular targets of this compound, studies on related compounds have begun to identify key interactions. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a prominent target in cancer therapy. There is currently no direct evidence from the provided search results linking this compound or its close analogs to the inhibition of EGFR tyrosine kinase.

Antiviral and Antimicrobial Modalities

Antiviral Effects and Molecular Docking against Viral Proteins

In the search for effective antiviral agents, particularly against SARS-CoV-2, andrographolide and its derivatives have been a subject of significant interest. In silico studies have explored the potential of these compounds to inhibit key viral proteins.

A study focusing on 12-dithiocarbamate-14-deoxyandrographolide analogues investigated their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov Through in vitro enzyme-based assays and molecular docking, several analogues were identified that showed promising inhibitory activity against SARS-CoV-2 Mpro. nih.govnih.gov

Another in silico analysis of 14-deoxy-11,12-didehydroandrographolide (referred to as AGP 2 in the study) assessed its ability to inhibit three crucial SARS-CoV-2 proteins: 3-chymotrypsin-like-protease (3CLPro), Papain-like protease (PLPro), and RNA-dependent RNA-polymerase (RdRp). researchgate.net The study reported the following binding affinity scores:

AGP 2 - RdRp: -7.0 kcal/mol

AGP 2 - 3CLPro: -6.7 kcal/mol

AGP 2 - PLPro: -6.4 kcal/mol

These findings suggest that the compound can form stable complexes with RdRp and 3CLPro, indicating its potential as a viral inhibitor. researchgate.net

| Compound/Analog | Viral Target (SARS-CoV-2) | Binding Affinity (kcal/mol) |

| 14-deoxy-11,12-didehydroandrographolide | RNA-dependent RNA-polymerase (RdRp) | -7.0 researchgate.net |

| 14-deoxy-11,12-didehydroandrographolide | 3-chymotrypsin-like-protease (3CLPro) | -6.7 researchgate.net |

| 14-deoxy-11,12-didehydroandrographolide | Papain-like protease (PLPro) | -6.4 researchgate.net |

Antibacterial and Antifungal Activity in Microbial Models

The antimicrobial properties of compounds derived from Andrographis paniculata have been noted in several studies. A methanolic extract of the plant's leaves, which contains this compound, demonstrated moderate antibacterial and antifungal activities at a concentration of 200 µg/mL when compared to reference standards.

Another study reported that the related compound 14-deoxyandrographolide showed antimicrobial potential, particularly against gram-negative bacteria. However, specific data on the minimum inhibitory concentration (MIC) or spectrum of activity for this compound against specific bacterial or fungal strains is not detailed in the available research. Studies on the parent compound, andrographolide, have shown varying levels of efficacy, with some reports indicating higher susceptibility for fungi like A. fumigatus and A. niger and resistance in others like C. albicans. nih.gov

Anti-biofilm Mechanisms

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. A key mechanism in biofilm formation for pathogens like Pseudomonas aeruginosa is quorum sensing (QS), a cell-to-cell communication system. mdpi.com

Research has shown that the analog 14-deoxy-11,12-didehydroandrographolide can act as a drug molecule against biofilm development by inhibiting the QS pathway in P. aeruginosa. nih.gov When used at a sub-MIC (Minimum Inhibitory Concentration) dose of 0.1 mM, it synergistically inhibited 92% of biofilm production when combined with antibiotics like azithromycin or gentamicin. nih.gov This treatment also significantly reduced the production of extracellular polymeric substances, pyocyanin, and extracellular protease by approximately 90%. nih.gov

Similarly, another derivative, 14-alpha-lipoyl andrographolide (AL-1), was found to inhibit the Las and Rhl quorum-sensing systems in P. aeruginosa. nih.govnih.gov It achieved this by repressing the transcription of QS-regulated genes such as lasR, lasI, rhlR, and rhlI in a dose-dependent manner, thereby demonstrating a potent anti-biofilm effect. nih.govnih.gov

Neuroprotective Effects in Cellular and Animal Models

Prevention of Neuronal Cell Death (e.g., PC12 cells)

Currently, there is a lack of specific research investigating the neuroprotective effects of this compound, including its potential to prevent neuronal cell death in models like PC12 cells.

In contrast, studies on the related compound, andrographolide, have shown that it can protect PC12 neuronal cells from inflammation-mediated injury and oxidative damage. nih.gov This protection is linked to the inhibition of pro-inflammatory cytokine production and the suppression of oxidative stress pathways. nih.gov However, these specific neuroprotective activities have not been documented for this compound.

Cardiovascular System Modulations in Preclinical Investigations

Investigations into the cardiovascular effects of diterpenes from Andrographis paniculata have directly compared this compound with its related compounds in isolated organ models.

Coronary Vasodilatation Mechanisms in Isolated Organs

In a study utilizing isolated perfused rat hearts, this compound did not produce a significant reduction in coronary perfusion pressure, indicating a lack of potent coronary vasodilatory effect in this model. nih.gov

The same study, however, identified the related compound, 14-deoxy-11,12-didehydroandrographolide, as being responsible for coronary vasodilation. nih.gov The mechanisms underlying the vasorelaxant activity of 14-deoxy-11,12-didehydroandrographolide are believed to involve the release of nitric oxide (NO) and the activation of the guanylate cyclase pathway. nih.govnih.gov Further research suggests it also contributes to the blockade of Ca²⁺ influx through both voltage- and receptor-operated calcium channels. nih.gov Its hypotensive effects are attenuated by propranolol, hexamethonium, and captopril, suggesting an interaction with adrenoceptors, autonomic ganglia receptors, and the angiotensin-converting enzyme (ACE). nih.gov

Negative Chronotropic Actions in Cardiac Models

In the same isolated rat heart model, this compound was found to have no significant effect on heart rate. nih.gov

Conversely, 14-deoxy-11,12-didehydroandrographolide has demonstrated a clear negative chronotropic (heart rate-lowering) effect. nih.govnih.gov In isolated rat right atria, it caused a dose-dependent negative chronotropic action and antagonized the positive chronotropic effects induced by isoproterenol in a non-competitive manner. nih.gov This finding supports its bradycardia-inducing and beta-adrenoceptor antagonistic properties observed in vivo. nih.gov

Table 1: Comparative Cardiovascular Effects in Preclinical Models

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| This compound | Isolated Perfused Rat Heart | No significant effect on coronary perfusion pressure or heart rate. | nih.gov |

| 14-deoxy-11,12-didehydroandrographolide | Isolated Perfused Rat Heart | Significant reduction in coronary perfusion pressure (vasodilation). | nih.gov |

| Isolated Rat Right Atria | Negative chronotropic action; decreased heart rate. | nih.govnih.gov | |

| Anaesthetised Rat | Dose-dependent decrease in mean arterial blood pressure and heart rate. | nih.gov |

Other Investigated Biological Activities in Preclinical Settings

Other biological activities, such as anti-diabetic and anti-oxidant effects, have been investigated primarily for the related compound 14-deoxy-11,12-didehydroandrographolide.

Anti-diabetic Activity

The anti-diabetic potential of 14-deoxy-11,12-didehydroandrographolide has been evaluated in several preclinical models. In streptozotocin-nicotinamide-induced type 2 diabetic rats, this compound significantly lowered blood glucose levels. nih.govsemanticscholar.org The proposed mechanism involves the modulation of insulin signaling cascades, including the upregulation of Insulin Receptor Tyrosine Kinase (IRTK) and Glucose Transporter 4 (GLUT4). nih.govresearchgate.net

Further mechanistic studies have shown that its hypoglycemic effects are associated with the activation of the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle, which enhances glucose uptake. worldscientific.comnih.gov Additionally, isolates containing 14-deoxy-11,12-didehydroandrographolide have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, which could contribute to its anti-hyperglycemic action. ipb.ac.id

Anti-oxidant Activity

14-deoxy-11,12-didehydroandrographolide has been shown to possess antioxidant properties. Studies have demonstrated its free radical scavenging activity. nih.gov In a mouse model of steatohepatitis induced by a high-fat and high-cholesterol diet, treatment with this compound was found to upregulate antioxidant enzymes, including glutathione peroxidase and glutathione reductase, and ameliorate liver injury by reducing oxidative stress and inflammation. mdpi.com

Table 2: Investigated Biological Activities of 14-deoxy-11,12-didehydroandrographolide

| Biological Activity | Model System | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| Anti-diabetic | Type 2 Diabetic Rats | Lowered blood glucose; modulated insulin cascades (IRTK, GLUT4). | nih.govsemanticscholar.orgresearchgate.net |

| Obese Mice / Myotubes | Activated LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway; increased glucose uptake. | worldscientific.comnih.gov | |

| In Vitro Enzyme Assays | Inhibited α-amylase and α-glucosidase. | ipb.ac.id | |

| Anti-oxidant | Mice with Steatohepatitis | Increased activity of glutathione peroxidase and glutathione reductase; reduced lipid peroxides. | mdpi.com |

| Chemical Assays | Demonstrated free radical scavenging activity. | nih.gov |

Structure Activity Relationship Sar and Computational Modeling

Identification of Structural Determinants for Biological Activity through Derivatization Studies

Structure-Activity Relationship (SAR) studies have been crucial in identifying the key structural features of 14-Deoxy-12-hydroxyandrographolide that are essential for its biological effects, particularly its cytotoxic activity against cancer cells. researchgate.netresearchgate.net By synthesizing a variety of analogs and evaluating their efficacy, researchers have mapped the pharmacophore of the molecule. buu.ac.thnih.gov

Key findings from derivatization studies include:

Modifications at C-12 and C-7: Computational studies have revealed that the introduction of an amino group at the C-12 position and an O-acetoxy group at the C-7 position plays a significant role in the cytotoxicity of derivatives against MCF-7 breast cancer cells. nih.gov

Influence of the C-19 Group: The nature of the substituent at the C-19 position has a marked effect on activity and selectivity. Replacing a silylether group at C-19 with a formyl group resulted in derivatives with selective activity against the P-388 murine leukemia cell line. nih.gov

General Esterification: SAR studies on the broader class of andrographolides have consistently shown that esterification of the hydroxyl groups, including at the C-19 position, can lead to improved anticancer activity compared to the parent compound. researchgate.net

Synthesis of Potent Analogs: A study involving the synthesis of fifteen this compound analogs found that several exhibited significantly greater cytotoxicity than the parent compound. buu.ac.th For instance, one particular analog, designated 2j, was found to be 6 to 35 times more potent across a panel of cancer cell lines. buu.ac.th

| Modification Position | Substituent/Modification | Impact on Biological Activity | Source |

|---|---|---|---|

| C-12 | Amino group | Significant for cytotoxicity against MCF-7 cells | nih.gov |

| C-7 | O-acetoxy group | Significant for cytotoxicity against MCF-7 cells | nih.gov |

| C-19 | Replacement of silylether with formyl group | Exhibited selective activity on P-388 cell line | nih.gov |

| General | Esterification of hydroxyl groups | Generally associated with improved anticancer activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies to Predict Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop correlations between the structural features of chemical compounds and their biological activities. biorxiv.org A validated QSAR model can be used to predict the activity of novel molecules before they are synthesized, saving significant time and resources in the drug discovery process. bio-hpc.eumdpi.com

For andrographolide (B1667393) derivatives, QSAR studies have been successfully employed to predict their activity as α-glucosidase inhibitors, an important target for managing diabetes. nih.gov In one such study, both 2D and 3D-QSAR models were developed for a series of 25 andrographolide derivatives. nih.gov

The statistical quality of the developed models demonstrates their predictive power:

2D-QSAR Model: This model, which helps identify important molecular fragments, yielded a cross-validation r² (q²) of 0.731 and a standard error of 0.225. The correlation coefficient (R²) for the training set was 0.840. nih.gov

3D-QSAR Model: This model, which explores the spatial distribution of important structural features, showed a cross-validation r² (q²) of 0.794 and a standard error of 0.127. nih.gov

These results indicate that the developed QSAR models are robust and can be effectively used to predict the α-glucosidase inhibiting activity of new andrographolide derivatives, guiding further synthesis efforts. nih.gov

| QSAR Model Type | Cross-Validation r² (q²) | Standard Error | Purpose | Source |

|---|---|---|---|---|

| 2D-QSAR | 0.731 | 0.225 | Identify important molecular fragments | nih.gov |

| 3D-QSAR | 0.794 | 0.127 | Explore spatial distribution of important fragments | nih.gov |

In Silico Approaches to Molecular Interaction and Target Prediction (e.g., molecular docking, protein-ligand binding)

In silico techniques, particularly molecular docking, have been instrumental in elucidating the potential molecular targets of this compound and its derivatives and in understanding the specific interactions that govern their binding. researchgate.netjscimedcentral.com These studies simulate the binding of a ligand (the compound) into the active site of a target protein, predicting binding affinity and interaction patterns. jmbfs.org

Molecular docking studies have explored the interaction of this compound and its analogs with several key protein targets implicated in cancer and viral diseases:

Epidermal Growth Factor Receptor (EGFR): Docking studies of C-12 substituted-14-deoxy-andrographolide derivatives with the EGFR tyrosine kinase protein (PDB: 1M17) have been performed to understand their anticancer mechanism. These studies help to identify the interacting amino acid residues in the active site, providing a rationale for the effect of different substituents on anticancer efficacy. jscimedcentral.com

Notch-1 Signaling Pathway: 14-Deoxyandrographolide was docked against the Notch-1 protein, a key player in gastric cancer. The analysis revealed that specific amino acid residues, including SER-458, GLU-455, PHE-474, ASN-459, PRO-460, and GLN-462, are alternately involved in forming hydrogen bonds, suggesting that these compounds could act as potent inhibitors of Notch-1. bioinformation.net

SARS-CoV-2 Proteins: In the search for antiviral agents, semisynthetic andrographolide derivatives have been evaluated in silico against several SARS-CoV-2 enzymes. Derivatives have shown promising binding affinities for targets like the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), often exceeding the binding scores of reference drugs. nih.gov

| Protein Target | Disease Context | Key Interacting Amino Acid Residues | Source |

|---|---|---|---|

| EGFR Tyrosine Kinase | Cancer | Interacting residues in the active site were identified to visualize substituent effects. | jscimedcentral.com |

| Notch-1 | Gastric Cancer | SER-458, GLU-455, PHE-474, ASN-459, PRO-460, GLN-462 | bioinformation.net |

| SARS-CoV-2 Enzymes (Mpro, PLpro, RdRp) | COVID-19 | Derivatives showed better binding scores than reference drugs, indicating potential inhibitory action. | nih.gov |

Influence of Molecular Features on Pharmacological Efficacy (e.g., lipophilicity)

The pharmacological efficacy of a compound is not solely dependent on its ability to bind to a target but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter. researchgate.net It is commonly expressed as the logarithm of the partition coefficient (log P). researchgate.net

Lipophilicity of this compound: The parent compound has a computed XLogP3 value of 2.7, suggesting a balanced lipophilicity that is generally favorable for drug absorption and solubility. nih.gov

Drug-Likeness and Lipinski's Rule of Five: Computational studies on derivatives of this compound have assessed their compliance with Lipinski's Rule of Five. researchgate.netresearchgate.net This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a log P over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Many of the synthesized C-12 substituted derivatives were found to comply with these parameters, indicating their potential as promising drug leads. researchgate.netjscimedcentral.com

Preclinical Pharmacokinetics and Metabolism Studies

Metabolic Pathways and Metabolite Identification

14-Deoxy-12-hydroxyandrographolide (DEO-AND) has been identified as a principal phase I metabolite of andrographolide (B1667393). nih.govresearchgate.net The metabolic conversion from andrographolide to DEO-AND involves processes such as dehydration and deoxygenation. researchgate.net Following oral administration of andrographolide to rats, DEO-AND was successfully detected in the serum, confirming its formation in vivo. nih.govresearchgate.net

Further metabolism of DEO-AND can occur through Phase II conjugation pathways. Specifically, it can be metabolized into the phase two metabolite, this compound-19-O-β-d-glucuronide, a process that has been noted in humans. nih.gov This glucuronidation step represents a key pathway in its biotransformation. While sulfonation is a known metabolic route for andrographolide and its other derivatives, the specific sulfated metabolites of DEO-AND have not been fully characterized. researchgate.net

The characterized metabolic pathway is as follows:

Phase I Metabolism: Andrographolide → this compound (DEO-AND) researchgate.netresearchgate.net

Phase II Metabolism: this compound → this compound-19-O-β-d-glucuronide nih.gov

Enzyme Systems Involved in Biotransformation

Direct studies detailing the specific enzyme systems, such as Cytochrome P450 (CYP) isoforms, involved in the biotransformation of this compound are limited. However, research on structurally related diterpenoids from Andrographis paniculata provides significant insights into potential enzymatic interactions.

Studies on the related compound, 14-deoxy-11,12-didehydroandrographolide (B31429), have been conducted in HepG2 hepatoma cells. researchgate.netnih.gov These investigations revealed that 14-deoxy-11,12-didehydroandrographolide is a potential inhibitor of several key cytochrome P450 enzymes. nih.gov Specifically, it was shown to inhibit the mRNA and protein expression of CYP1A2, CYP2D6, and CYP3A4. researchgate.netnih.gov The inhibitory effect on CYP3A4 is particularly noteworthy, as this enzyme is responsible for the metabolism of a large percentage of clinically used drugs. researchgate.netnih.gov The mechanism for this inhibition appears to be the binding and antagonism of the Pregnane X Receptor (PXR) function. researchgate.netnih.gov

While these findings relate to a different, though structurally similar, compound, they suggest that diterpenoids from Andrographis paniculata, potentially including this compound, may interact with the Cytochrome P450 system.

Table 1: Effect of 14-Deoxy-11,12-didehydroandrographolide on CYP450 Enzymes in HepG2 Cells

| Enzyme | Effect | Mechanism of Action on CYP3A4 | Reference |

| CYP1A2 | Inhibition of mRNA and protein expression | Not specified | researchgate.netnih.gov |

| CYP2D6 | Inhibition of mRNA and protein expression | Not specified | researchgate.netnih.gov |

| CYP3A4 | Inhibition of mRNA and protein expression | Binds to and antagonizes PXR function | researchgate.netnih.gov |

Note: The data in this table pertains to 14-deoxy-11,12-didehydroandrographolide, not this compound.

Absorption, Distribution, and Excretion Profiles in Animal Models

The pharmacokinetic profile of this compound (DEO-AND) has been compared to its parent compound, andrographolide, in rat models. nih.gov Following oral administration of andrographolide, its metabolite, DEO-AND, was found to be absorbed more rapidly, as indicated by its earlier appearance in the bloodstream. researchgate.net

A comparative study involving a single intravenous administration of 5 mg/kg of andrographolide and DEO-AND respectively in rats provided detailed pharmacokinetic parameters. nih.gov The results demonstrated a significantly different profile for the metabolite compared to the parent compound. Key parameters such as the distribution rate constant, elimination rate constant, half-life (t½), and mean residence time (MRT) were all significantly lower for DEO-AND than for andrographolide. nih.gov

Despite its faster elimination, the total systemic exposure, as measured by the area under the curve (AUC), was markedly higher for DEO-AND. The AUC from 0 to 720 minutes for intravenously administered DEO-AND was 781.59 ± 81.46 µg·min/mL, which is approximately 17.71 times higher than that of andrographolide (44.13 ± 10.45 µg·min/mL). nih.gov This indicates that although DEO-AND is cleared from the body more quickly, a much larger amount of the compound is present in the systemic circulation over the measurement period compared to its parent drug. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Andrographolide (AND) and this compound (DEO-AND) in Rats Following Intravenous Administration

| Parameter | Andrographolide (AND) | This compound (DEO-AND) | Significance | Reference |

| Dose | 5 mg/kg | 5 mg/kg | N/A | nih.gov |

| AUC₀→₇₂₀ min (µg·min/mL) | 44.13 ± 10.45 | 781.59 ± 81.46 | p < 0.05 | nih.gov |

| Distribution Rate Constant | Higher than DEO-AND | Significantly Lower than AND | p < 0.05 | nih.gov |

| Elimination Rate Constant | Lower than DEO-AND | Significantly Higher than AND | p < 0.05 | nih.gov |

| Half-life (t½) | Longer than DEO-AND | Significantly Shorter than AND | p < 0.05 | nih.gov |

| Mean Residence Time (MRT) | Longer than DEO-AND | Significantly Shorter than AND | p < 0.05 | nih.gov |

Bioavailability Enhancement Strategies in Preclinical Models

There are no specific studies available that focus on bioavailability enhancement strategies for this compound. Research in this area has predominantly targeted its parent compound, andrographolide, which is known for its poor oral bioavailability due to limited water solubility. nih.govnih.gov

Strategies investigated for andrographolide in preclinical models, such as beagle dogs, include the use of solubilizing agents and bioenhancers. nih.govnih.gov For example, co-administration of Andrographis paniculata powder with β-cyclodextrin or sodium dodecyl sulfate (B86663) (SDS) as solubilizers, and piperine (B192125) as a bioenhancer, has been shown to significantly increase the systemic exposure of andrographolide. nih.govnih.gov These combinations have resulted in bioavailability enhancements ranging from 131% to 196%. nih.gov Other explored techniques for andrographolide include the development of nanocrystals. mdpi.com

While these methods have proven effective for the parent compound, their applicability and efficacy for enhancing the bioavailability of its metabolite, this compound, have not been evaluated.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules like 14-Deoxy-12-hydroxyandrographolide. Through the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can piece together the molecular framework and confirm its identity.

Specifically, one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the connectivity of atoms within the molecule. nih.gov Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the assignment of protons and carbons and reveal through-bond correlations, which are essential for confirming the complex diterpenoid structure.

Mass Spectrometry (MS) provides critical information regarding the compound's molecular weight and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it delivers highly accurate mass measurements, enabling the determination of the precise molecular formula. nih.gov The structural confirmation of this compound, especially when identified as a metabolite, often relies on its mass spectral data. nih.gov Infrared (IR) Spectroscopy complements these techniques by identifying key functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups, based on their characteristic absorption frequencies.

Chromatographic Separation and Quantitative Analysis

For the separation and quantification of this compound from complex mixtures, such as biological fluids or plant extracts, high-performance liquid chromatography (HPLC) based methods are the standard. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with advanced detectors offers superior resolution, speed, and sensitivity compared to conventional HPLC.

A validated method for the determination of this compound in rat serum involves UHPLC coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. nih.gov This technique, often referred to as UHPLC-ESI-MS/MS, provides exceptional selectivity and sensitivity for quantitative analysis. The separation is typically achieved on a C18 reversed-phase column. Detection by tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for precise quantification by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. nih.gov While UHPLC-MS/MS is the predominant technique, methods utilizing Diode Array Detection (DAD) can also be employed for quantification, although with less selectivity than MS/MS.

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound is not commonly reported in the literature, likely due to the compound's low volatility and thermal lability, which would necessitate derivatization prior to analysis.

Innovative Sample Preparation for Biological Matrices in Research

The analysis of compounds in biological matrices like plasma or serum requires an efficient sample preparation step to remove proteins and other interfering substances. While traditional methods like protein precipitation or liquid-liquid extraction are common, innovative and green techniques are gaining traction.

One such technique is Microextraction by Packed Sorbent (MEPS), which is a miniaturized form of solid-phase extraction (SPE). MEPS integrates the sampling and extraction steps into a single device, significantly reducing the amount of solvent and sample required. It is designed to handle small volumes of complex samples, making it ideal for preclinical research where sample volume may be limited. The technique is known for being rapid, cost-effective, and environmentally friendly.

However, the application of MEPS specifically for the extraction of this compound from biological matrices has not been documented in the reviewed scientific literature. Current research studies have primarily utilized established methods for sample cleanup before analysis. nih.gov

Application in Metabolomic and Proteomic Profiling in Preclinical Research

In preclinical research, understanding the metabolic fate of a compound is crucial. Metabolomics, the comprehensive study of metabolites in a biological system, plays a key role in this area.

The compound this compound has been identified as a significant phase I metabolite of its parent compound, andrographolide (B1667393), in rats. nih.gov Its discovery in rat serum following the administration of andrographolide was accomplished using HPLC with multi-stage mass spectrometry (HPLC-MSn), a core technique in metabolomic profiling. nih.gov This identification helps in building a complete picture of the biotransformation pathway of andrographolide and understanding which chemical entities are present in systemic circulation.

The application of this compound in proteomic profiling, which involves the large-scale study of proteins, is not established in the available scientific literature. Research has thus far focused on its role as a metabolite within the context of pharmacokinetic and metabolomic studies.

Future Research Directions and Translational Challenges

Elucidation of Novel Biological Activities and Undiscovered Mechanisms of Action

While initial research has highlighted the cytotoxic and anti-inflammatory properties of 14-deoxy-12-hydroxyandrographolide and its analogs, a vast landscape of its biological activities remains to be explored. buu.ac.thnih.gov Future investigations should focus on screening this compound against a wider array of therapeutic targets. For instance, its potential in areas such as neuroprotection, metabolic disorders, and as an antiviral agent warrants thorough investigation. scienceopen.comnih.gov

A significant challenge lies in unraveling the precise molecular mechanisms that underpin its observed effects. While inhibition of pathways like NF-κB has been suggested for related compounds, the specific interactions and downstream signaling cascades for this compound are not fully understood. nih.govmedchemexpress.com Future studies should employ advanced molecular biology techniques to identify direct binding partners and map the intricate signaling networks it modulates. This deeper mechanistic understanding is crucial for predicting its efficacy and potential side effects.

Development of Advanced Synthetic and Semisynthetic Methodologies for Enhanced Activity

The development of novel synthetic and semisynthetic analogs of this compound is a critical avenue for enhancing its therapeutic properties. buu.ac.thnih.gov Structural modifications of the parent compound have already shown promise in increasing cytotoxic activity against various cancer cell lines. buu.ac.thmdpi.com For example, the introduction of different functional groups at the C3, C12, and C19 positions has led to derivatives with significantly improved potency. mdpi.comnih.gov

Future efforts in medicinal chemistry should focus on creating libraries of derivatives with diverse structural features. buu.ac.thmdpi.com This will enable a more systematic exploration of the structure-activity relationship (SAR), identifying key pharmacophores responsible for its biological effects. nih.gov Advanced synthetic strategies, including stereoselective synthesis and biocatalysis, could provide access to novel and complex analogs that are difficult to obtain through traditional methods. The goal is to design compounds with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research must integrate systems biology and multi-omics approaches. scienceopen.com Technologies such as genomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound. This holistic perspective moves beyond a single-target approach and can reveal novel pathways and off-target effects. scienceopen.com

For instance, network pharmacology analysis of andrographolide (B1667393) and its derivatives has already suggested their ability to modulate multiple signaling pathways related to the immune system. scienceopen.com Applying these approaches to this compound could uncover its broader immunomodulatory potential and identify biomarkers for predicting treatment response. This data-rich approach will be instrumental in building comprehensive models of the compound's mechanism of action and guiding its clinical development.

Addressing Methodological Gaps in Preclinical Research Models

A significant hurdle in the translation of promising compounds from the laboratory to the clinic is the reliance on preclinical models that may not accurately recapitulate human disease. nih.gov Future research on this compound must address these methodological gaps. This includes the use of more physiologically relevant in vitro models, such as 3D organoids and patient-derived xenografts (PDXs), which better mimic the tumor microenvironment and inter-patient heterogeneity.

Furthermore, there is a need for more sophisticated in vivo models that can provide insights into the compound's pharmacokinetics, biodistribution, and long-term efficacy. The development and validation of such models will be crucial for obtaining reliable preclinical data to support the initiation of clinical trials. nih.govexploverpub.com

Exploration of Synergistic Effects with Other Investigational Compounds

Investigating the synergistic effects of this compound with other therapeutic agents is a promising strategy to enhance its clinical utility. nih.govresearchgate.net Combination therapies can often achieve greater efficacy, reduce the likelihood of drug resistance, and allow for lower, less toxic doses of individual agents.

Recent studies on andrographolide-based derivatives have demonstrated synergistic effects when combined with conventional chemotherapy drugs like 5-fluorouracil. researchgate.net Future research should systematically screen for synergistic combinations of this compound with a wide range of existing and investigational drugs for various diseases. This could involve high-throughput screening of compound libraries to identify promising pairs, followed by detailed mechanistic studies to understand the basis of their synergy. Exploring these combinations could unlock new therapeutic opportunities and accelerate the clinical translation of this promising natural product.

Q & A

Q. How do extraction solvents (e.g., ethanol vs. supercritical CO₂) impact the compound’s yield and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。